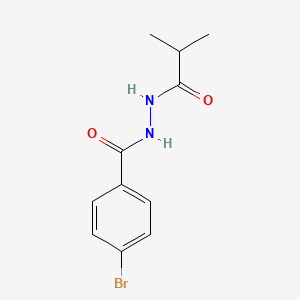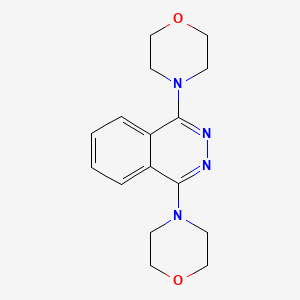![molecular formula C18H18F3N5O B12162657 (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)
(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve described is a complex heterocyclic molecule with an indole nucleus and a trifluoromethyl-substituted triazolopyrazine ring.
- Indole derivatives are significant in natural products, drugs, and cell biology due to their diverse biological activities .
- The indole scaffold is found in various synthetic drug molecules, making it valuable for potential treatments and receptor binding .
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- the general synthesis of indole derivatives involves various methods, such as Fischer indole synthesis, Bischler–Möhlau indole synthesis, and cyclization reactions.
- Researchers often modify existing scaffolds to create novel indole derivatives for pharmacological screening .
Chemical Reactions Analysis
- Indole derivatives can undergo diverse reactions, including electrophilic substitution, oxidation, reduction, and cyclization.
- Common reagents include Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄).
- Major products depend on the specific substitution pattern and reaction conditions.
Scientific Research Applications
- Indole derivatives exhibit a wide range of biological activities:
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not available in the literature.
- Generally, indole derivatives may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, I recommend exploring related indole derivatives and comparing their properties and applications.
Properties
Molecular Formula |
C18H18F3N5O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-propan-2-ylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C18H18F3N5O/c1-11(2)25-6-5-12-3-4-13(9-14(12)25)16(27)24-7-8-26-15(10-24)22-23-17(26)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
JOBILYJPUFXCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12162589.png)

![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

